2-Chloro-5-nitronicotinamide
Overview
Description
2-Chloro-5-nitronicotinamide is an organic compound with the molecular formula C6H4ClN3O3 It is a derivative of nicotinamide, featuring a chlorine atom at the 2-position and a nitro group at the 5-position of the pyridine ring
Mechanism of Action
Target of Action
2-Chloro-5-nitronicotinamide is a derivative of nicotinamide, also known as niacinamide . Nicotinamide is an amide derivative of vitamin B3 and plays an active role in protecting cells from ultraviolet (UV) radiation-induced damage . Therefore, it can be inferred that the primary targets of this compound might be similar to those of nicotinamide.
Mode of Action
Nicotinamide, a related compound, has been shown to inhibit sirtuin enzymatic pathways, which regulate cellular metabolism and are pro-inflammatory . It’s plausible that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Nicotinamide is involved in cellular energy metabolism, dna repair, and regulation of transcription processes . It’s possible that this compound might affect similar pathways.
Pharmacokinetics
It’s known that nicotinamide is absorbed almost completely in the small intestine and stored as nad in the liver . Its Log Kp (skin permeation) is -7.16 cm/s, indicating low skin permeability .
Result of Action
Nicotinamide has been shown to have anti-inflammatory and sebostatic roles, playing a role in its use as an anti-acne topical formulation . It’s plausible that this compound might have similar effects.
Action Environment
It’s known that the compound should be stored in a refrigerator , indicating that temperature might influence its stability.
Biochemical Analysis
Biochemical Properties
2-Chloro-5-nitronicotinamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in antioxidant defense and cellular redox regulation . The interaction between this compound and NQO1 leads to the reduction of quinones to hydroquinones, which helps in mitigating oxidative stress within cells .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the NRF2 pathway, which is crucial for cellular defense against oxidative stress . Additionally, this compound can alter the expression of genes involved in antioxidant responses, thereby enhancing the cell’s ability to cope with oxidative damage .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of NQO1, facilitating the reduction of quinones to hydroquinones . This reaction not only helps in detoxifying reactive quinones but also generates reactive oxygen species (ROS) that can induce cell death in cancer cells . Furthermore, this compound can inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but may degrade under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant responses and reducing oxidative stress . Its stability and efficacy may decrease over extended periods, necessitating proper storage and handling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance antioxidant defenses and improve cellular function . At higher doses, it may exhibit toxic or adverse effects, such as inducing oxidative stress and cell death . Studies have shown that there is a threshold beyond which the beneficial effects of this compound are outweighed by its toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to antioxidant defense and cellular redox regulation. The compound interacts with enzymes such as NQO1, which plays a crucial role in the reduction of quinones to hydroquinones . This interaction helps in maintaining cellular redox balance and mitigating oxidative stress . Additionally, this compound can influence the levels of various metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, where it exerts its biochemical effects . For instance, it may localize to the cytoplasm and interact with enzymes involved in redox regulation . The distribution of this compound within cells is crucial for its efficacy and overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as NQO1 . Additionally, this compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . This localization is critical for its role in modulating cellular redox balance and enhancing antioxidant defenses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitronicotinamide typically involves the nitration of 2-chloronicotinamide. One common method includes the following steps:
Nitration: 2-Chloronicotinamide is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, at a controlled temperature to introduce the nitro group at the 5-position.
Purification: The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitronicotinamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 2-Chloro-5-aminonicotinamide.
Substitution: Various substituted nicotinamide derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-nitronicotinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitropyridine
- 2-Chloro-5-nitrobenzoic acid
- 2-Chloro-5-nitroaniline
Uniqueness
2-Chloro-5-nitronicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-5-nitropyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O3/c7-5-4(6(8)11)1-3(2-9-5)10(12)13/h1-2H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGBAOSZUCMBKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209269 | |
Record name | 3-Pyridinecarboxamide, 2-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60524-15-4 | |
Record name | 2-Chloro-5-nitro-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60524-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxamide, 2-chloro-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060524154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarboxamide, 2-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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